
1-(4-Chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-3H or MKC-442, and its chemical formula is C16H20ClNO4.
Scientific Research Applications
Chemical Synthesis and Biochemical Evaluation
A series of flexible ureas, including compounds similar to the specified chemical, have been synthesized and assessed for their antiacetylcholinesterase activity. These compounds demonstrate that a flexible spacer is compatible with high inhibitory activities, indicating potential use in biochemical applications (Vidaluc et al., 1995).
Potential Anticancer Agents
Compounds with a structural resemblance to the specified chemical have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells, suggesting their potential as anticancer agents (Gaudreault et al., 1988).
Rheology and Morphology in Hydrogels
Research shows that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, structurally similar to the specified chemical, forms hydrogels with properties dependent on the identity of the anion, indicating potential applications in tuning physical properties of gels (Lloyd & Steed, 2011).
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, suggesting applications in neuropharmacology (Fotsch et al., 2001).
Electro-Fenton Degradation of Antimicrobials
Research involving urea derivatives has been conducted in the context of the Electro-Fenton degradation process, indicating potential environmental applications in degrading antimicrobial compounds (Sirés et al., 2007).
Corrosion Inhibition in Mild Steel
Certain urea compounds have been studied for their inhibition efficiency in preventing corrosion of mild steel in acidic solutions, suggesting applications in materials science (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-11-3-1-10(2-4-11)7-15-12(17)16-8-13(18)5-6-19-9-13/h1-4,18H,5-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKRHDLASXJBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

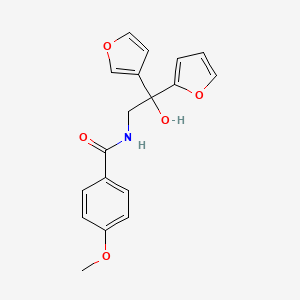
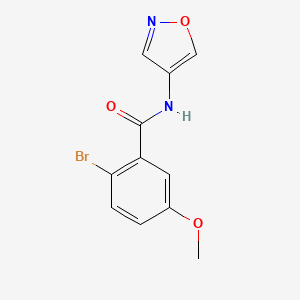
![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
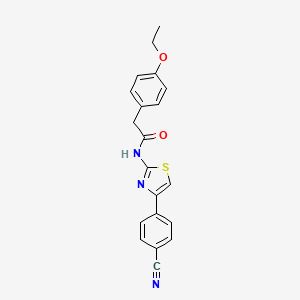
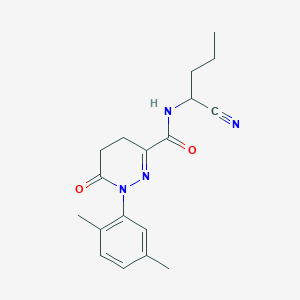
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)
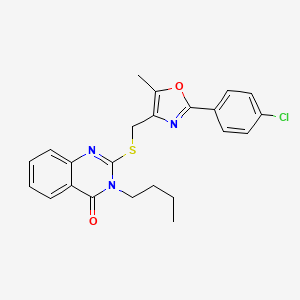
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)

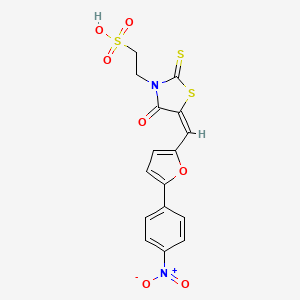
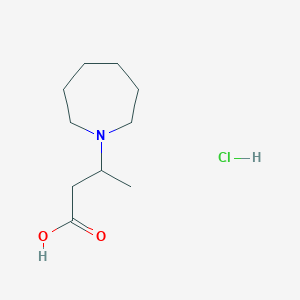
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)